![molecular formula C6H6ClIN4 B15062859 5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine hydrochloride CAS No. 1956306-40-3](/img/structure/B15062859.png)
5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine hydrochloride: is a chemical compound with the molecular formula C6H5IN4 It is a derivative of pyrrolopyrimidine, characterized by the presence of an iodine atom at the 5-position and an amine group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine hydrochloride typically involves the iodination of a pyrrolopyrimidine precursor. One common method is the reaction of 5-bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine with an iodinating agent under suitable conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination reactions using optimized conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to obtain the final product in a solid form .
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The iodine atom in 5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine hydrochloride can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents are required to achieve these transformations.
Common Reagents and Conditions:
Iodinating Agents: Used for the initial synthesis of the compound.
Nucleophiles: Employed in substitution reactions to replace the iodine atom with other functional groups.
Oxidizing and Reducing Agents: Utilized in oxidation and reduction reactions, respectively.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the iodine atom .
Applications De Recherche Scientifique
Chemistry: In chemistry, 5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology and Medicine: The compound has potential applications in biological and medical research. It can be used as a probe to study biological pathways and molecular interactions. Additionally, its derivatives may exhibit pharmacological activities, making it a candidate for drug development .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and structural properties make it valuable for various industrial applications .
Mécanisme D'action
The mechanism of action of 5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine: This compound is similar in structure but has a chlorine atom at the 4-position instead of an amine group at the 2-position.
5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine: Another similar compound with the iodine atom at the 5-position but an amine group at the 4-position.
Uniqueness: The uniqueness of 5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine hydrochloride lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
1956306-40-3 |
|---|---|
Formule moléculaire |
C6H6ClIN4 |
Poids moléculaire |
296.49 g/mol |
Nom IUPAC |
5-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine;hydrochloride |
InChI |
InChI=1S/C6H5IN4.ClH/c7-4-2-9-5-3(4)1-10-6(8)11-5;/h1-2H,(H3,8,9,10,11);1H |
Clé InChI |
UMMRYGZEDHMSPC-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C2=CN=C(N=C2N1)N)I.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


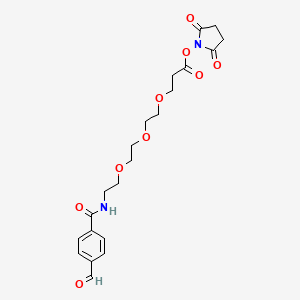
![N-Benzyl-1-phenyl-N-{[(trimethylsilyl)oxy]methyl}methanamine](/img/structure/B15062779.png)
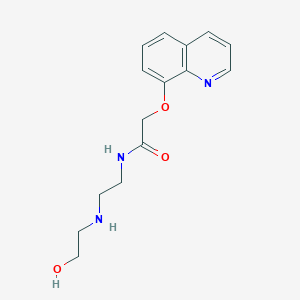
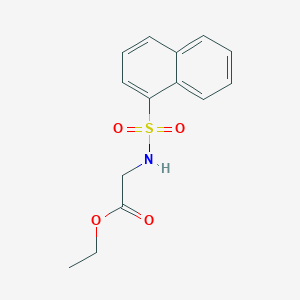
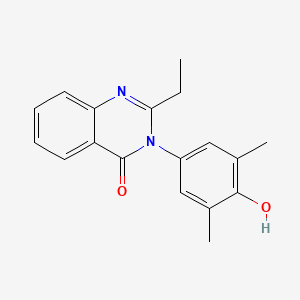
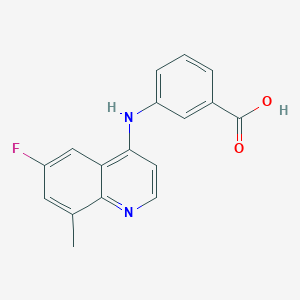
![2-(4-(Trifluoromethyl)phenyl)-4A,5,7,7A-tetrahydrothieno[3,4-D]pyrimidin-4(3H)-one](/img/structure/B15062822.png)
![3,6-Dibromopyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B15062835.png)
![N'-[(3-Chloroquinoxalin-2-yl)oxy]benzenecarboximidamide](/img/structure/B15062837.png)
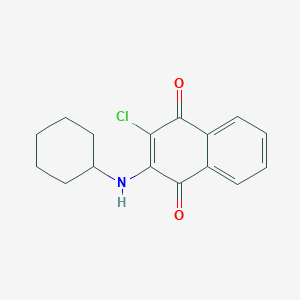
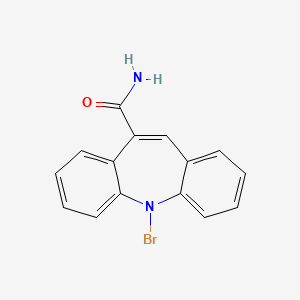
![4-(4-Acetamidophenyl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide](/img/structure/B15062856.png)

![2-Oxo-2H-naphtho[1,2-b]pyran-4-yl methanesulfonate](/img/structure/B15062872.png)
